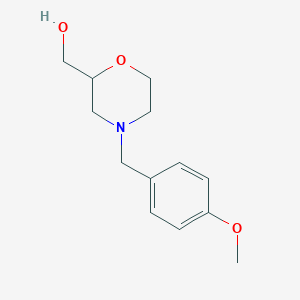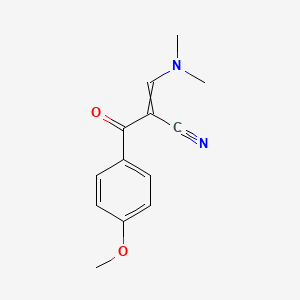![molecular formula C14H18N2O B11874783 1-(2-Isopropylimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-1-one](/img/structure/B11874783.png)
1-(2-Isopropylimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Isopropylimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-1-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Isopropylimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-1-one can be synthesized through a multicomponent condensation reaction. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another approach is a two-step one-pot synthesis involving the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles . These methods provide moderate to high yields and are efficient for producing the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale multicomponent reactions. The use of readily available starting materials and efficient reaction conditions makes these methods suitable for industrial applications. The scalability of these reactions ensures consistent production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Isopropylimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions with electrophiles like ethyl bromoacetate and bromoacetonitrile.
Common Reagents and Conditions:
Oxidation: Metal-free oxidation using oxidizing agents like tert-butyl hydroperoxide.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as ethyl bromoacetate, bromoacetonitrile, and 2-bromoacetophenone in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of oxidized derivatives of the imidazo[1,2-a]pyridine scaffold.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Scientific Research Applications
1-(2-Isopropylimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial, antifungal, and antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Isopropylimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers . This interaction leads to the modulation of neurotransmitter activity, resulting in various pharmacological effects. Additionally, the compound may inhibit specific enzymes or proteins involved in disease pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
1-(2-Isopropylimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-1-one can be compared with other imidazo[1,2-a]pyridine derivatives:
Zolpidem: Used to treat short-term insomnia by blocking γ-aminobutyric acid receptors.
Alpidem: Investigated for its potential in treating anxiety and other neurological disorders.
3-Substituted Imidazo[1,2-a]pyridines: Exhibit diverse biological properties such as anticonvulsant, antimicrobial, and antiviral activities.
The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2-methyl-1-(2-propan-2-ylimidazo[1,2-a]pyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C14H18N2O/c1-9(2)12-13(14(17)10(3)4)16-8-6-5-7-11(16)15-12/h5-10H,1-4H3 |
InChI Key |
HWTNJBXCMIVRFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N2C=CC=CC2=N1)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride](/img/structure/B11874709.png)











